molecular formula C12H13NO3 B136603 Acide benzoïque, 4-(1-pyrrolidinylcarbonyl)- CAS No. 150057-97-9

Acide benzoïque, 4-(1-pyrrolidinylcarbonyl)-

Numéro de catalogue: B136603
Numéro CAS: 150057-97-9
Poids moléculaire: 219.24 g/mol
Clé InChI: RHWLIPUKNHPPJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(pyrrolidine-1-carbonyl)benzoic Acid is an organic compound with the molecular formula C12H13NO3. It is also known by various synonyms such as 4-pyrrolidin-1-yl benzoic acid, 4-1-pyrrolidinyl benzoic acid, and 4-pyrrolidin-1-yl-benzoic acid. This compound is a solid substance and is used in various scientific research applications.

Applications De Recherche Scientifique

The compound exhibits a wide range of biological activities, making it a valuable building block in drug development:

  • Anticancer Activity : Research indicates that derivatives of 4-(pyrrolidine-1-carbonyl)benzoic Acid can induce apoptosis in cancer cells. For instance, specific derivatives have shown effectiveness against A549 lung carcinoma cells, highlighting their potential as anticancer agents . The mechanism involves the induction of apoptosis, characterized by nuclear condensation and DNA fragmentation .
  • Enzyme Inhibition : The compound has been explored as an inhibitor of metalloproteases, particularly those involved in vasoconstriction and various cardiovascular diseases. This inhibition can be beneficial for treating conditions such as hypertension and myocardial ischemia .
  • Neuropharmacological Effects : Compounds containing the pyrrolidine moiety have demonstrated neuroprotective properties, which may be advantageous in treating neurodegenerative diseases.

Antimicrobial Agents

Recent studies have focused on the synthesis of thiophene-arylamide derivatives from 4-(pyrrolidine-1-carbonyl)benzoic Acid, which have shown promising activity against Mycobacterium tuberculosis. These compounds were evaluated for their minimum inhibitory concentration (MIC), demonstrating significant antibacterial properties .

Antiviral Properties

Derivatives have also been tested for antiviral activity, particularly against viral infections where protease inhibition is crucial for viral replication. The structural modifications of the pyrrolidine ring enhance binding affinity to viral proteases .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various derivatives on lung cancer cells, compounds derived from 4-(pyrrolidine-1-carbonyl)benzoic Acid were found to selectively induce apoptosis with minimal toxicity to normal cells. The study utilized fluorescence staining techniques to confirm apoptosis induction through observable changes in cell morphology and DNA fragmentation patterns .

Case Study 2: Cardiovascular Applications

Research has highlighted the efficacy of pyrrolidine-based compounds in inhibiting endothelin-converting enzyme (ECE), which plays a role in cardiovascular diseases. Inhibition of this enzyme has been linked to improved outcomes in conditions such as cardiac insufficiency and hypertension .

Méthodes De Préparation

The synthesis of 4-(pyrrolidine-1-carbonyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with pyrrolidine in the presence of a coupling agent . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

4-(pyrrolidine-1-carbonyl)benzoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

4-(pyrrolidine-1-carbonyl)benzoic Acid can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular structure. The unique combination of the benzoic acid and pyrrolidine moieties in 4-(pyrrolidine-1-carbonyl)benzoic Acid gives it distinct chemical and biological properties .

Activité Biologique

4-(Pyrrolidine-1-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial applications. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(pyrrolidine-1-carbonyl)benzoic acid features a benzoic acid moiety linked to a pyrrolidine ring through a carbonyl group. This structural configuration is believed to contribute to its biological properties, including its interaction with biological targets and its pharmacokinetic profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(pyrrolidine-1-carbonyl)benzoic acid. In a series of experiments, derivatives of this compound were synthesized and screened for their ability to induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and L132 (normal lung cells).

  • Cell Viability Assays : The MTT assay was employed to determine the IC50 values for various derivatives. Compounds derived from 4-(pyrrolidine-1-carbonyl)benzoic acid exhibited significant cytotoxic effects with IC50 values indicating effective concentrations that reduced cell viability.
  • Mechanism of Action : The mechanism of action appears to involve the induction of apoptosis, as evidenced by DNA laddering assays that demonstrated DNA fragmentation in treated cells. Additionally, DAPI staining revealed nuclear condensation, a hallmark of late-stage apoptosis .
CompoundCell LineIC50 (µM)Apoptosis Induction
4cA54915Yes
4eA54920Yes
5cA54918Yes

Antibacterial Activity

In addition to its anticancer properties, 4-(pyrrolidine-1-carbonyl)benzoic acid has been evaluated for antibacterial activity. Studies indicate that certain derivatives exhibit promising activity against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was assessed using MIC assays, showing that some derivatives possess significant antibacterial properties comparable to established antibiotics.
CompoundBacterial StrainMIC (µg/mL)
4jStaphylococcus aureus32
4kEscherichia coli64

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Hemolytic assays conducted on red blood cells indicated moderate hemolysis for some derivatives, suggesting a relative safety for in vivo applications. The results imply that while these compounds can induce apoptosis in cancer cells, they do not significantly damage normal cells or cause hemolysis at therapeutic doses .

Case Studies

A notable study involved the synthesis and evaluation of a series of quinuclidinone-based amides and esters related to 4-(pyrrolidine-1-carbonyl)benzoic acid. These compounds were tested for their ability to selectively induce apoptosis in cancer cells while minimizing harm to normal cells. The findings underscored the potential of these derivatives as therapeutic agents with a dual role in targeting cancer and exhibiting antibacterial properties .

Propriétés

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWLIPUKNHPPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448848
Record name Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150057-97-9
Record name Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

29.0 g (0.146 mol) of 4-chlorocarbonyl benzoic acid monomethyl ester, 14.2 g (200 mmol) of pyrrolidine and 21.0 g (208 mmol) of triethylamine were reacted in 350 ml of dichloromethane. After the treatment in an ordinary manner, methyl 4-(1-pyrrolidylcarbonyl)benzoate was obtained. 29.0 g of this ester compound was hydrolyzed with 12.0 g of sodium hydroxide in a mixed solvent comprising 70 ml of water, 70 ml of methanol and 70 ml of tetrahydrofuran. After the completion of the reaction, the solvent was distilled off. After the addition of 1 N hydrochloric acid followed by the treatment with dichloromethane as the extractant in an ordinary manner, the title compound was obtained.
Name
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

DIPEA (1.26 g, 9.7 mmol) was added to a stirred solution of terephthalic acid monomethyl ester (500 mg, 2.77 mmol) in DMF (3 mL) followed by HOBt (410 mg, 3.0 mmol) and EDCI (1.32 g, 7.0 mmol). After 2 minutes of stirring, pyrrolidine (215 mg, 3.0 mmol) was added and the resulting mixture was stirred at room temperature overnight. The reaction mixture was diluted with cold water, the precipitate was collected to afford 53 mg (81.9% Yield) of 4-(pyrrolidine-1-carbonyl)-benzoic acid methyl ester. LiOH.H2O (285 mg, 6.8 mmol) was added to a solution of 4-(pyrrolidine-1-carbonyl)-benzoic acid methyl ester (530 mg, 2.27 mmol) in a mixture of methanol (2 mL), THF (6 mL) and H2O (2 mL). The reaction mixture was stirred at ambient temperature for 3 hrs. The reaction mixture was concentrated, the residue was diluted with water, and acidified with conc. HCl. The solid was filtered and dried to afford 41 mg (82.32% Yield).
Name
LiOH.H2O
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.